molecular formula C10H11ClF3NO B1396234 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride CAS No. 1349715-87-2

3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride

Cat. No. B1396234
M. Wt: 253.65 g/mol
InChI Key: CCCYFQNKIWTERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride is a chemical compound with the CAS Number: 1349715-87-2 . It has a molecular weight of 253.65 and its IUPAC name is 3-[2-(trifluoromethyl)phenyl]-3-oxetanylamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F3NO.ClH/c11-10(12,13)8-4-2-1-3-7(8)9(14)5-15-6-9;/h1-4H,5-6,14H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : The trifluoromethyl group is a common feature in many FDA-approved drugs . For instance, the drug Sorafenib, used for the therapy of advanced hepatocellular carcinoma (primary liver cancer), contains a trifluoromethyl group .
    • Method : The synthesis of these drugs often involves the incorporation of the trifluoromethyl group into the molecular structure .
    • Results : The incorporation of the trifluoromethyl group can significantly affect the pharmacological properties of the drug .
  • Organic Synthesis

    • Application : Trifluoromethyl amines, such as “3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride”, are used in organic synthesis .
    • Method : A newly developed method involves the trifluoromethylation of secondary amines .
    • Results : This method has been successfully extended to the configuration of perfluoroalkyl amines .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-4-2-1-3-7(8)9(14)5-15-6-9;/h1-4H,5-6,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCYFQNKIWTERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride
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3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride
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3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride
Reactant of Route 4
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride
Reactant of Route 5
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride
Reactant of Route 6
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride

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